4-(Methylamino)butanal

Catalog No.
S603499
CAS No.
7729-27-3
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylamino)butanal

CAS Number

7729-27-3

Product Name

4-(Methylamino)butanal

IUPAC Name

4-(methylamino)butanal

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h5-6H,2-4H2,1H3

InChI Key

PJZBKCVVFPTFAW-UHFFFAOYSA-N

SMILES

CNCCCC=O

Canonical SMILES

CNCCCC=O

Description

4-Methylaminobutanal is an aldehyde.

4-(Methylamino)butanal is an organic compound characterized by the presence of a methylamino group attached to a butanal backbone. Its molecular formula is C5_5H13_{13}NO, and it has a molecular weight of approximately 103.16 g/mol. This compound typically appears as a colorless to light yellow liquid and is known for its moderate solubility in organic solvents such as chloroform and ethyl acetate . The compound's structure can be represented as follows:

text
CH3 |H2N-C-CH2-CH2-CHO

Typical of aldehydes and amines. Key reactions include:

  • Aldol Condensation: In the presence of a base, two molecules of 4-(methylamino)butanal can undergo aldol condensation to form larger β-hydroxy aldehydes.
  • Hydrogenation: The compound can be reduced to its corresponding alcohol, 4-(methylamino)butan-1-ol, through catalytic hydrogenation.
  • Oxidation: It can be oxidized to form carboxylic acids, such as butanoic acid, under appropriate conditions .

Several methods exist for synthesizing 4-(methylamino)butanal:

  • Direct Amination of Butyraldehyde: Butyraldehyde can be reacted with methylamine in the presence of a catalyst to yield 4-(methylamino)butanal.
  • Reductive Amination: This method involves the reaction of butyraldehyde with methylamine followed by reduction using sodium cyanoborohydride or similar reagents.
  • Aldol Reaction: The compound can also be synthesized via an aldol reaction starting from simpler aldehydes and amines under basic conditions .

4-(Methylamino)butanal has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as precursors in the synthesis of novel drugs targeting central nervous system disorders.
  • Chemical Synthesis: It acts as an intermediate in the manufacture of other organic compounds, particularly in the synthesis of amides and other nitrogen-containing compounds .
  • Research: Due to its unique structural properties, it is used in studies related to neurochemistry and organic synthesis methodologies.

Interaction studies involving 4-(methylamino)butanal focus on its reactivity with various biological systems and synthetic pathways. Research indicates that it may interact with neurotransmitter receptors, although detailed mechanisms remain under investigation. Additionally, studies on its solubility and interaction with carbon dioxide suggest potential applications in gas absorption technologies .

Several compounds share structural similarities with 4-(methylamino)butanal, including:

Compound NameCAS NumberSimilarity Index
4-(Aminobutanal)42042-68-20.89
4-(Dimethylaminobutanol)42042-71-70.84
3-(Methylaminopropanol)13325-10-50.81
2-(Methylaminopropanol)40447-21-00.80
N,N-Dimethylaminobutanol67107-87-30.76

Uniqueness

What sets 4-(methylamino)butanal apart from these similar compounds is its specific functional group arrangement that allows for distinct reactivity patterns, particularly in neuroactive contexts. The presence of both the aldehyde and methylamino functionalities enables unique interactions within biological systems that are not observed in the other listed compounds.

Molecular Structure and Formula

4-(Methylamino)butanal is an organic compound with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 grams per mole [1] [3]. The compound is characterized by the International Union of Pure and Applied Chemistry name 4-(methylamino)butanal and is registered under Chemical Abstracts Service number 7729-27-3 [1]. The structural representation follows the InChI notation InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h5-6H,2-4H2,1H3 with the corresponding InChI Key PJZBKCVVFPTFAW-UHFFFAOYSA-N [1] [5]. The simplified molecular-input line-entry system notation is expressed as CNCCC=O, clearly illustrating the linear arrangement of the carbon chain with the terminal aldehyde and the methylamino substituent [1] [5].

Bond Arrangement and Functional Groups

The molecular architecture of 4-(methylamino)butanal consists of a four-carbon aliphatic chain bearing two distinct functional groups [1]. The primary functional group is an aldehyde moiety (-CHO) positioned at the terminal carbon, which features a carbon atom double-bonded to oxygen and single-bonded to hydrogen [22] [24]. The carbonyl carbon adopts sp² hybridization, creating a trigonal planar geometry around this center [22] [25]. The remaining unhybridized 2p orbital on the carbonyl carbon forms a π bond through side-by-side overlap with a 2p orbital on the oxygen atom [25].

The secondary functional group is a methylamino substituent (-NHCH₃) attached to the fourth carbon from the aldehyde terminus [1]. This secondary amine group features a nitrogen atom bonded to one methyl group and one hydrogen atom, in addition to its connection to the butyl chain [26]. The nitrogen atom in the methylamino group exhibits sp³ hybridization, accommodating three sigma bonds and one lone pair of electrons in a tetrahedral arrangement [26].

Stereochemical Considerations

4-(Methylamino)butanal exhibits achiral characteristics with no defined stereocenters present in its molecular structure [6]. The compound demonstrates zero defined stereocenters out of zero possible stereocenters and contains no E/Z centers, confirming its achiral nature [6]. The absence of optical activity is consistent with the linear arrangement of functional groups along the carbon chain, where no asymmetric carbon centers exist [6]. The molecular geometry does not present any stereoisomeric possibilities, as all carbon atoms maintain either sp² (carbonyl carbon) or sp³ (remaining carbons) hybridization without creating chiral centers [6].

Conformational Analysis

The conformational behavior of 4-(methylamino)butanal follows established principles for flexible aliphatic chains containing heteroatomic substituents [8]. The molecule can adopt multiple conformational arrangements through rotation about the carbon-carbon sigma bonds in the butyl chain [8]. The most stable conformations typically minimize steric interactions between the bulky methylamino group and the aldehyde functionality [8]. Rotational barriers around the C-C bonds are relatively low, allowing for facile interconversion between conformational isomers at ambient temperatures [8]. The presence of the electronegative nitrogen and oxygen atoms introduces additional conformational preferences through possible intramolecular interactions and solvation effects [8].

Physical Properties

States of Matter and Appearance

At standard temperature and pressure conditions, 4-(methylamino)butanal exists as a liquid phase compound . The substance typically appears as a colorless to light yellow liquid, characteristic of many aliphatic aldehydes containing amine substituents . The liquid state reflects the molecular weight and intermolecular forces present in the compound, including hydrogen bonding capabilities of both the aldehyde and amine functional groups .

Solubility Parameters

The solubility characteristics of 4-(methylamino)butanal demonstrate moderate solubility in various organic solvents, particularly chloroform and ethyl acetate . This solubility profile is attributed to the amphiphilic nature of the molecule, containing both hydrophilic functional groups (aldehyde and amine) and a hydrophobic alkyl chain . The compound exhibits moderate water solubility, which is typical for small organic molecules bearing polar functional groups . The presence of the methylamino group enhances water solubility compared to purely hydrocarbon aldehydes through hydrogen bonding interactions with water molecules .

Thermodynamic Properties

The thermodynamic properties of 4-(methylamino)butanal reflect its molecular structure and intermolecular interactions. Related compounds in the same chemical family show specific thermal characteristics that can be extrapolated to understand this compound's behavior [9] [10]. The presence of both aldehyde and amine functional groups contributes to relatively strong intermolecular forces through hydrogen bonding and dipole-dipole interactions [9] [10]. Storage requirements typically specify maintenance at temperatures between 2-8°C to ensure molecular stability and prevent degradation [31].

PropertyValueReference
Molecular FormulaC₅H₁₁NO [1] [3]
Molecular Weight101.15 g/mol [1] [3]
Physical StateLiquid
AppearanceColorless to light yellow
Storage Temperature2-8°C [31]
Organic Solvent SolubilityModerate (chloroform, ethyl acetate)
Water SolubilityModerate

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profile

The nuclear magnetic resonance spectroscopic profile of 4-(methylamino)butanal exhibits characteristic signals that enable structural identification and confirmation [13] [14] [16]. In proton nuclear magnetic resonance spectroscopy, the aldehyde hydrogen appears as a distinctive singlet in the highly deshielded region between 9.5-10.0 parts per million [13] [14] [16]. This downfield chemical shift results from the anisotropy created by the π electrons of the C=O bond and induction caused by the electronegative oxygen atom [14] [16].

The α-carbon protons adjacent to the aldehyde group typically resonate between 2.0-2.5 parts per million due to the deshielding effect of the carbonyl functionality [13] [14] [16]. The methylamino group protons appear as a characteristic singlet integrating for three hydrogens in the range of 2.2-2.5 parts per million . The N-H proton of the secondary amine typically appears as a broad signal between 0.5-3.0 parts per million for aliphatic amines [20].

In carbon-13 nuclear magnetic resonance spectroscopy, the carbonyl carbon exhibits a distinctive signal in the range of 190-205 parts per million, which is characteristic of aldehyde carbons [14] [16]. This chemical shift range is diagnostic for carbonyl groups and provides clear evidence for the aldehyde functionality [14] [16].

Infrared Spectroscopy Signatures

The infrared spectroscopic signatures of 4-(methylamino)butanal provide characteristic absorption bands that confirm the presence of both aldehyde and amine functional groups [15] [17] [18] [19]. The carbonyl stretch of the aldehyde group appears as a strong absorption band near 1730 cm⁻¹, which is typical for saturated aliphatic aldehydes [15] [18] [19]. This frequency corresponds to the C=O stretching vibration and is one of the most diagnostic peaks in the infrared spectrum [15] [18] [19].

The secondary amine N-H stretching vibration appears in the region of 3320-3280 cm⁻¹ for saturated secondary amines [17] [20]. This absorption band is typically broader than C-H stretches due to hydrogen bonding effects and appears with intermediate peak width and height compared to O-H stretches [17]. The aldehyde C-H stretching vibrations manifest as two characteristic bands between 2700-2860 cm⁻¹, which are diagnostic features that distinguish aldehydes from ketones [15] [18] [19].

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation patterns of 4-(methylamino)butanal follow established mechanisms for compounds containing both aldehyde and amine functionalities [34] [35] [36]. The molecular ion peak appears at m/z 101, corresponding to the molecular weight of the compound [34] [35]. The fragmentation behavior typically involves α-cleavage adjacent to the carbonyl group, producing characteristic fragment ions [34] [35] [36].

Alpha cleavage of the aldehyde results in the formation of an M-1 peak at m/z 100 due to loss of the aldehyde hydrogen, which is a common fragmentation pattern for aldehydes [34] [35] [36]. Additional α-cleavage can produce the acylium ion CHO⁺ at m/z 29, which is a diagnostic fragment for aldehyde compounds [34] [35] [36]. The McLafferty rearrangement may occur if a γ-hydrogen is available, potentially producing a fragment at m/z 44 through the characteristic six-membered cyclic transition state mechanism [34] [35] [36] [38] [40].

The amine portion of the molecule may undergo α-cleavage to produce nitrogen-containing cations, following the typical fragmentation patterns observed for aliphatic amines [35] [37] [39]. The molecular ion follows the nitrogen rule, exhibiting an odd molecular weight due to the presence of one nitrogen atom [37] [39].

Electronic Structure

Orbital Interactions

The electronic structure of 4-(methylamino)butanal involves complex orbital interactions between the aldehyde and amine functional groups [21] [22] [24]. The carbonyl carbon utilizes sp² hybridization, with three sp² orbitals forming σ bonds and the remaining unhybridized 2p orbital participating in π bonding with the oxygen atom [22] [24] [25]. The frontier molecular orbital characteristics include a lowest unoccupied molecular orbital centered on the carbonyl carbon, making it susceptible to nucleophilic attack [23] [28].

The nitrogen atom in the methylamino group adopts sp³ hybridization, accommodating three sigma bonds and one lone pair of electrons [26]. The lone pair on nitrogen can participate in n→π* interactions with the carbonyl group when conformational arrangements permit appropriate orbital overlap [21]. These interactions involve delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group, which can influence both molecular geometry and reactivity [21].

Charge Distribution

The charge distribution in 4-(methylamino)butanal reflects the electronegativity differences between carbon, nitrogen, and oxygen atoms [23] [41] [42]. The carbonyl group exhibits significant polarization, with the oxygen atom bearing a partial negative charge and the carbonyl carbon carrying a partial positive charge [23] [24] [27]. This polarization can be represented through resonance structures, including a minor contributor where the carbon bears a full positive charge and the oxygen a full negative charge [23] [24].

The methylamino group contributes to the overall charge distribution through the electron-donating properties of the nitrogen atom [41]. The lone pair on nitrogen provides electron density that can influence the charge distribution throughout the molecular framework [41] [42]. The methyl group attached to nitrogen exhibits an electron-pushing effect that can stabilize positive charge development on adjacent centers [41].

Reactivity Predictions

The reactivity predictions for 4-(methylamino)butanal are based on the electronic properties of both functional groups present in the molecule [23] [28] [45]. The carbonyl carbon serves as an electrophilic center due to its partial positive charge, making it susceptible to nucleophilic addition reactions [23] [28] [45]. The polarization of the C=O bond, enhanced by resonance effects, increases the electrophilicity of the carbonyl carbon [23] [24] [28].

The aldehyde functionality typically undergoes nucleophilic addition reactions following a two-step mechanism involving nucleophile attack followed by protonation [45]. Common nucleophiles include alcohols, amines, and hydride sources, leading to various addition products [45]. The methylamino group can act as both a nucleophile and a base, potentially participating in intramolecular cyclization reactions or serving as a coordinating site for metal complexes .

The combination of electrophilic aldehyde and nucleophilic amine functionalities within the same molecule creates opportunities for both intermolecular and intramolecular reactions . The reactivity profile suggests potential for condensation reactions, reductive amination processes, and cyclization reactions depending on reaction conditions and the presence of appropriate reagents .

Spectroscopic PropertyValue/RangeDiagnostic Significance
¹H NMR Aldehyde H9.5-10.0 ppm (singlet)Aldehyde identification
¹H NMR α-Carbon H2.0-2.5 ppmCarbonyl adjacency
¹H NMR Methylamino2.2-2.5 ppm (3H, singlet)Secondary amine methyl
¹³C NMR Carbonyl190-205 ppmAldehyde carbon
IR C=O Stretch1730 cm⁻¹Saturated aldehyde
IR N-H Stretch3320-3280 cm⁻¹Secondary amine
IR Aldehyde C-H2700-2860 cm⁻¹Aldehyde hydrogen
MS Molecular Ionm/z 101Molecular weight
MS Alpha Cleavagem/z 100, 29Fragmentation pattern

XLogP3

-0.4

UNII

FM5R52L7PL

Wikipedia

4-Methylaminobutanal

Dates

Modify: 2024-02-18

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